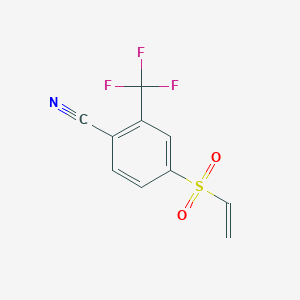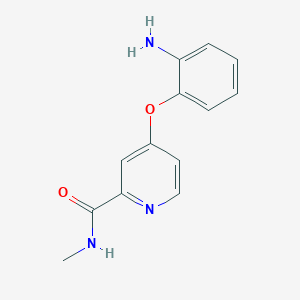
4-(2-aminophenoxy)-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminophenoxy)-N-methylpicolinamide (4-APMPA) is an organic compound with a wide range of applications in both scientific research and industry. It is a member of the picolinamide family, which has been studied extensively due to its unique properties and potential therapeutic applications.
Scientific Research Applications
Synthesis in Antitumor Drug Development
The compound is a key intermediate in the synthesis of antitumor drugs like Sorafenib. The synthesis process for such drugs often involves aromatic nucleophilic substitution reactions, showcasing the compound's role in developing potent anticancer medications (Yao Jian-wen, 2012).
Biological Activity and Anticancer Applications
4-(2-Aminophenoxy)-N-Methylpicolinamide derivatives have shown effectiveness in inhibiting cancer cell proliferation. Research indicates these derivatives can inhibit tumor cell lines at low concentrations and demonstrate broad-spectrum antiproliferative activity (Nana Meng et al., 2021).
Application in Green Chemistry
This compound is also significant in the context of green chemistry. It has been synthesized using room-temperature ionic liquids as green solvents, indicating its role in environmentally friendly chemical processes (Hou Yan-jun, 2011).
Role in Polymer Chemistry
In the field of polymer chemistry, it is used in the synthesis of novel polyamides containing ether linkages and laterally attached p-terphenyls. These polymers demonstrate high solubility and thermal stability, indicating the compound's utility in creating advanced materials (S. Hsiao & Yu-Hui Chang, 2004).
Catalyst Design
The compound plays a role in catalyst design, specifically in the hydrogenation of CO2 to formate in basic water. Research shows that catalysts with derivatives of this compound exhibit high catalytic activity, thus contributing to sustainable chemical processes (Ryoichi Kanega et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets through a series of complex biochemical reactions .
Biochemical Pathways
Similar compounds have been known to influence various cellular processes, including cellular respiration and amino acid biosynthesis .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression and enzyme activity .
properties
IUPAC Name |
4-(2-aminophenoxy)-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-15-13(17)11-8-9(6-7-16-11)18-12-5-3-2-4-10(12)14/h2-8H,14H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPHZSPCIPWKOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminophenoxy)-N-methylpicolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)
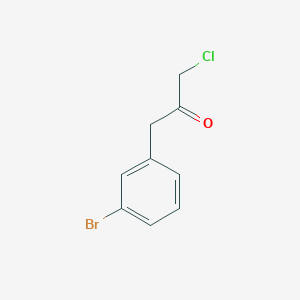
![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)

![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
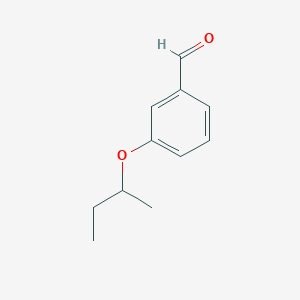
![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)
![2-[(3-aminophenyl)formamido]-N-methylacetamide](/img/structure/B1370999.png)
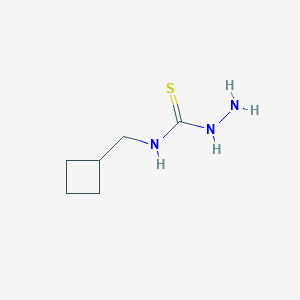
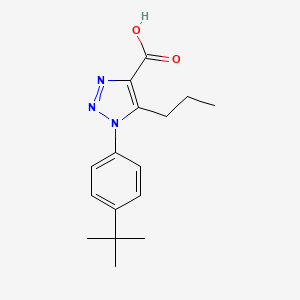
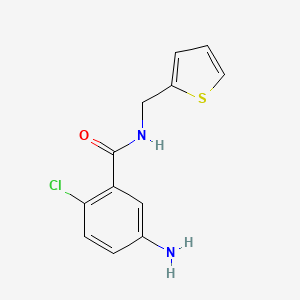
![2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1371005.png)

